4H-1-Benzopyran-4-one, 2,3-dihydro-2-[2-(phenylmethoxy)phenyl]-

Catalog No.
S14812770
CAS No.
501368-31-6
M.F
C22H18O3
M. Wt
330.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4H-1-Benzopyran-4-one, 2,3-dihydro-2-[2-(phenylmet...

CAS Number

501368-31-6

Product Name

4H-1-Benzopyran-4-one, 2,3-dihydro-2-[2-(phenylmethoxy)phenyl]-

IUPAC Name

2-(2-phenylmethoxyphenyl)-2,3-dihydrochromen-4-one

Molecular Formula

C22H18O3

Molecular Weight

330.4 g/mol

InChI

InChI=1S/C22H18O3/c23-19-14-22(25-21-13-7-4-10-17(19)21)18-11-5-6-12-20(18)24-15-16-8-2-1-3-9-16/h1-13,22H,14-15H2

InChI Key

PPUCIQOKJCKAJF-UHFFFAOYSA-N

Canonical SMILES

C1C(OC2=CC=CC=C2C1=O)C3=CC=CC=C3OCC4=CC=CC=C4

4H-1-Benzopyran-4-one, 2,3-dihydro-2-[2-(phenylmethoxy)phenyl]- is a complex organic compound with the molecular formula C22H18O3C_{22}H_{18}O_{3} and a molecular weight of approximately 342.38 g/mol. This compound belongs to the class of benzopyrans, which are characterized by a fused benzene and pyran ring structure. Its chemical structure features a phenylmethoxy group, contributing to its unique properties and potential biological activities. The compound is also known for its presence in various natural products and synthetic derivatives, making it a subject of interest in both medicinal chemistry and material science .

The reactivity of 4H-1-Benzopyran-4-one, 2,3-dihydro-2-[2-(phenylmethoxy)phenyl]- is primarily governed by the presence of functional groups within its structure. Key reactions include:

  • Electrophilic Aromatic Substitution: The aromatic rings can undergo substitution reactions with electrophiles, making it possible to synthesize various derivatives.
  • Nucleophilic Addition: The carbonyl group in the benzopyran moiety can react with nucleophiles, leading to the formation of new compounds.
  • Reduction Reactions: The double bonds in the structure can be reduced under specific conditions to yield saturated derivatives.

These reactions are essential for modifying the compound's properties for various applications.

Research has indicated that 4H-1-Benzopyran-4-one, 2,3-dihydro-2-[2-(phenylmethoxy)phenyl]- exhibits several biological activities:

  • Antioxidant Properties: The compound has been shown to scavenge free radicals, which may contribute to its protective effects against oxidative stress.
  • Anti-inflammatory Effects: Studies suggest that it may inhibit inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases.
  • Anticancer Activity: Preliminary studies indicate that this compound may have cytotoxic effects on certain cancer cell lines, suggesting potential as an anticancer agent.

These biological activities make it a candidate for further pharmacological studies and development.

Several synthesis methods have been reported for 4H-1-Benzopyran-4-one, 2,3-dihydro-2-[2-(phenylmethoxy)phenyl]-:

  • Condensation Reactions: The compound can be synthesized through condensation reactions involving phenolic compounds and appropriate carbonyl precursors under acidic or basic conditions.
  • Cyclization Reactions: Another method involves cyclization of suitable precursors that contain both aromatic and aliphatic components.
  • Functional Group Modifications: Existing benzopyran derivatives can be modified through functional group transformations to yield the target compound.

These methods highlight the versatility in synthesizing this compound for research and application purposes.

The applications of 4H-1-Benzopyran-4-one, 2,3-dihydro-2-[2-(phenylmethoxy)phenyl]- span various fields:

  • Pharmaceuticals: Due to its biological activity, it is being explored as a potential drug candidate for treating oxidative stress-related diseases and cancer.
  • Cosmetics: Its antioxidant properties make it suitable for use in cosmetic formulations aimed at skin protection.
  • Materials Science: The compound's unique structure may lend itself to applications in developing new materials with specific optical or electronic properties.

Interaction studies involving 4H-1-Benzopyran-4-one, 2,3-dihydro-2-[2-(phenylmethoxy)phenyl]- focus on its binding affinity with various biological targets:

  • Protein Binding Studies: Investigating how this compound interacts with specific proteins can provide insights into its mechanism of action and therapeutic potential.
  • Drug

Several compounds share structural similarities with 4H-1-Benzopyran-4-one, 2,3-dihydro-2-[2-(phenylmethoxy)phenyl]-:

Compound NameMolecular FormulaUnique Features
DihydrochrysinC15H12O4C_{15}H_{12}O_{4}Exhibits strong antioxidant properties
GalanginC15H10O5C_{15}H_{10}O_{5}Known for anti-inflammatory effects
PinocembrinC15H12O5C_{15}H_{12}O_{5}Exhibits neuroprotective properties

These compounds are notable for their similar structural frameworks but differ in their functional groups and biological activities. The uniqueness of 4H-1-Benzopyran-4-one lies in its specific phenylmethoxy substitution, which may enhance its biological activity compared to these related compounds .

XLogP3

4.4

Hydrogen Bond Acceptor Count

3

Exact Mass

330.125594432 g/mol

Monoisotopic Mass

330.125594432 g/mol

Heavy Atom Count

25

Dates

Last modified: 08-10-2024

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